molecular formula C11H14N4O B5969763 2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one

2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B5969763
M. Wt: 218.26 g/mol
InChI Key: IXXPTZQAJXBPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTA is a triazol compound that has been synthesized through various methods and has shown promising results in treating various diseases and disorders.

Scientific Research Applications

2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one has shown potential in treating various diseases and disorders, including cancer, Alzheimer's disease, and Parkinson's disease. 2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, 2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, 2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to protect dopaminergic neurons from degeneration.

Mechanism of Action

2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one exerts its therapeutic effects by modulating various signaling pathways and enzymes in the body. 2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. 2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Additionally, 2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to inhibit the activity of monoamine oxidase, which is involved in the breakdown of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to protect neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one also has some limitations, including its high cost, limited availability, and potential toxicity at high doses.

Future Directions

There are several future directions for 2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one research, including the development of novel 2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one and its potential therapeutic applications in other diseases and disorders. Furthermore, studies are needed to investigate the potential toxicity of 2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives at different doses and in different cell types. Overall, 2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one has shown significant potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.

Synthesis Methods

2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one has been synthesized through various methods, including the reaction of 4-methylbenzylamine with 2-methyl-2-nitropropane-1,3-diol, which is then reduced to form 2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one. Another method involves the reaction of 4-methylbenzylamine with methyl acetoacetate, followed by cyclization to form 2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one. These methods have been optimized to produce 2-methyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one in high yields and purity.

properties

IUPAC Name

2-methyl-5-[(4-methylanilino)methyl]-4H-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-8-3-5-9(6-4-8)12-7-10-13-11(16)15(2)14-10/h3-6,12H,7H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXPTZQAJXBPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN(C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.